2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide
Description
2-(2-Fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a fluorophenoxy group attached to the acetamide backbone and a hydroxychroman-based substituent at the N-position. Chroman moieties are known for their biological relevance, particularly in antioxidant and anti-inflammatory applications, while fluorinated aromatic groups often enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c19-14-6-2-4-8-16(14)24-11-17(21)20-12-18(22)9-10-23-15-7-3-1-5-13(15)18/h1-8,22H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWQNXGOSLLZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)COC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves the following steps:
Formation of the fluorophenoxy intermediate: This can be achieved by reacting 2-fluorophenol with an appropriate acylating agent under basic conditions.
Chroman ring formation: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone.
Coupling reaction: The final step involves coupling the fluorophenoxy intermediate with the hydroxychroman derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the chroman moiety can undergo oxidation to form a ketone or quinone derivative.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Halogen-Substituted Phenoxy Acetamides
- 2-Chloro-N-(4-fluorophenyl)acetamide (): This compound shares the fluorophenyl group but replaces the phenoxy fluorine with chlorine. The shorter C–Cl bond (1.74 Å vs. C–F ~1.34 Å) may influence electronic distribution and intermolecular interactions, such as hydrogen bonding .
- 2-(4-Chlorophenoxy)-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}acetamide (): The chloro-substituted phenoxy group and bulky N-substituent reduce solubility compared to the title compound’s hydroxychroman group, which introduces polarity via its hydroxyl group .
N-Substituent Modifications
- N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () :
The cyclohexyl and propyl groups enhance lipophilicity (logP ~3.5), contrasting with the hydroxychroman’s polar hydroxyl group, which likely improves aqueous solubility . - N-(2-Methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (): The formyl and ethoxy groups on the phenoxy ring may increase reactivity, whereas the fluorophenoxy group in the title compound offers metabolic resistance .
Chroman-Containing Derivatives
Pharmacological Activities
Substituted phenoxy acetamides exhibit diverse bioactivities:
- Anti-inflammatory and Analgesic Effects (): Compounds like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide show COX-2 inhibition (IC₅₀ = 1.2 µM), likely due to the bulky bicyclic N-substituent. The title compound’s hydroxychroman group may similarly modulate COX-2 via hydrogen bonding .
- Antipyretic Activity (): Phenoxy acetamides with electron-withdrawing groups (e.g., –Cl, –F) reduce fever in rodent models by 40–60% at 50 mg/kg, suggesting the fluorophenoxy group in the title compound could enhance this effect .
Biological Activity
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide
- Molecular Formula : CHFNO
- Molecular Weight : 303.33 g/mol
Structural Features
| Feature | Description |
|---|---|
| Fluorophenoxy Group | Enhances lipophilicity and biological activity |
| Hydroxychroman Group | Provides potential for enzyme interactions |
| Acetamide Group | Modulates solubility and bioavailability |
The biological activity of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The hydroxychroman moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
Pharmacological Studies
Recent studies have highlighted several pharmacological effects of this compound:
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties, suggesting that this compound may exhibit similar effects through modulation of neurotransmitter systems .
- Antihyperglycemic Effects : Research indicates that derivatives related to this structure may possess antihyperglycemic activity, which could be beneficial in managing diabetes .
Case Studies and Research Findings
- Anticonvulsant Activity Evaluation : A study evaluated a series of compounds related to 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide for their anticonvulsant properties. Compounds with similar structural motifs showed significant activity in preclinical models, indicating potential efficacy in treating epilepsy .
- Synthesis and Biological Evaluation : A systematic synthesis of analogs demonstrated that modifications to the fluorophenoxy group significantly influenced the biological activity, particularly in enzyme inhibition assays .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| Base Compound | None | Reference Activity |
| 2-(3-fluorophenoxy) derivative | Fluorine substitution | Enhanced receptor binding |
| Hydroxychroman modification | Hydroxyl group addition | Increased enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
